Melflufen
Description
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZNKYXGZSVEHI-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191461 | |
| Record name | Melphalan flufenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380449-51-4 | |
| Record name | Melphalan flufenamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melphalan flufenamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Melphalan flufenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELPHALAN FLUFENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70C5K4786 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Melphalan flufenamide is synthesized through a series of chemical reactions involving melphalan and para-fluoro-L-phenylalanine . The synthesis involves the esterification of melphalan with para-fluoro-L-phenylalanine to form the lipophilic dipeptide . Industrial production methods involve the large-scale synthesis of the compound under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Melphalan flufenamide undergoes hydrolysis by aminopeptidases to release melphalan and desethyl-melflufen . The primary reaction involves the cleavage of the peptide bond, resulting in the formation of melphalan, which then exerts its cytotoxic effects through DNA crosslinking . Common reagents used in these reactions include aminopeptidases and other hydrolytic enzymes . The major products formed from these reactions are melphalan and desethyl-melflufen .
Scientific Research Applications
FDA Approval and Indications
Melflufen received accelerated approval from the U.S. Food and Drug Administration (FDA) for use in patients with relapsed or refractory multiple myeloma who have received at least four prior lines of therapy. The approval was based on results from the HORIZON trial, which demonstrated an overall response rate of 29% with a median duration of response of 5.5 months .
Key Clinical Trials
- HORIZON Study : This pivotal study evaluated this compound's efficacy in heavily pretreated patients. Results indicated a modest overall response rate, highlighting the need for effective treatments in this challenging patient population .
- OCEAN Trial : A head-to-head comparison between this compound plus dexamethasone and pomalidomide plus dexamethasone was conducted. The trial met its primary endpoint of progression-free survival (PFS), but safety concerns arose due to increased mortality risk associated with this compound when combined with dexamethasone .
- LIGHTHOUSE Study : This randomized phase III study assessed this compound combined with daratumumab and dexamethasone versus daratumumab alone in triple-class refractory multiple myeloma patients. The results showed a significantly higher overall response rate (59% vs 30%) for the this compound group .
Efficacy Data
| Study | Overall Response Rate (%) | Median Duration of Response (months) | Median Progression-Free Survival (months) |
|---|---|---|---|
| HORIZON | 29 | 5.5 | Not reported |
| OCEAN | Not reported | Not reported | 6.8 (this compound) vs 4.9 (pomalidomide) |
| LIGHTHOUSE | 59 | Not reported | Not reached (this compound) vs 4.9 (daratumumab) |
Safety Concerns
While this compound has shown promise in clinical efficacy, safety issues have emerged:
- Increased risk of hematological adverse events such as neutropenia and thrombocytopenia.
- The FDA issued a partial clinical hold on trials due to concerns regarding mortality rates observed in combination therapies involving this compound .
Future Directions and Research Opportunities
Despite recent challenges, ongoing research is critical for understanding this compound's full potential:
- Further studies are needed to clarify its efficacy in various combinations with other agents.
- Investigating the long-term safety profile and potential biomarkers for response may enhance patient selection.
- Exploration into other malignancies where aminopeptidase overexpression is prevalent could broaden its application beyond multiple myeloma .
Mechanism of Action
Melphalan flufenamide exerts its effects through the targeted delivery of melphalan within tumor cells . Once inside the cells, melphalan flufenamide is hydrolyzed by aminopeptidases to release melphalan, which then alkylates DNA at the N7 position of guanine residues . This results in the formation of DNA crosslinks, inhibiting DNA and RNA synthesis and inducing apoptosis in cancer cells . The molecular targets involved in this process include DNA and various enzymes involved in DNA repair and synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Melphalan Flufenamide vs. Free Melphalan
- Mechanism :
- Both induce DNA alkylation, but melphalan flufenamide achieves 10–100× higher intracellular melphalan concentrations due to rapid uptake and slow efflux .
- Unlike free melphalan, melphalan flufenamide bypasses resistance mechanisms (e.g., Ku80-mediated DNA repair) by overwhelming cells with rapid, irreversible damage .
- Efficacy: In triple-class refractory MM, melphalan flufenamide demonstrated an objective response rate (ORR) of 23.7% (HORIZON trial) vs. historical ORRs of 10–15% for melphalan monotherapy . Preclinical studies show activity in bortezomib- and melphalan-resistant cell lines .
- Toxicity :
Melphalan Flufenamide vs. Other Alkylating Agents (Cyclophosphamide, Bendamustine)
- Targeting Specificity :
- Clinical Use: Melphalan flufenamide is reserved for ≥4 prior lines of therapy in RRMM, whereas cyclophosphamide is used earlier due to its immunosuppressive and cytotoxic synergy with other agents .
Melphalan Flufenamide vs. Other Peptide-Drug Conjugates (PDCs)
- Structural Innovation: The para-fluorine atom enhances lipophilicity and pharmacokinetic stability, distinguishing it from non-halogenated PDCs .
- Clinical Outcomes :
Clinical Trial Data and Regulatory Challenges
OCEAN trial results led to voluntary U.S. market withdrawal in 2021 and FDA revocation in 2024
Biological Activity
Melphalan flufenamide, also known as melflufen, is a novel alkylating peptide-drug conjugate designed primarily for the treatment of relapsed or refractory multiple myeloma. It is a more lipophilic prodrug of melphalan, which enhances its cellular uptake and therapeutic efficacy compared to traditional melphalan. This article delves into the biological activity of this compound, detailing its mechanism of action, clinical efficacy, and safety profile, supported by data tables and research findings.
This compound operates through a unique mechanism that involves:
- Selective Uptake : this compound is taken up by malignant cells via passive diffusion due to its lipophilic nature. Once inside the cell, it is hydrolyzed by aminopeptidase N, which is often upregulated in cancer cells .
- DNA Damage : The hydrolysis releases melphalan, leading to rapid and irreversible DNA damage and subsequent apoptosis in tumor cells. This mechanism is particularly effective against cells that have developed resistance to conventional therapies .
Key Findings on DNA Damage
Research indicates that this compound induces DNA damage more effectively than melphalan itself. For instance, studies showed that this compound triggered a significant phosphorylation of γ-H2AX—a marker for DNA double-strand breaks—within just 2 hours of exposure in both sensitive and resistant multiple myeloma (MM) cell lines, whereas melphalan required longer exposure times to elicit a similar response .
Case Studies and Trials
This compound has been evaluated in several clinical trials, notably the phase 2 HORIZON study and the phase 3 OCEAN trial. Here are some key outcomes:
| Trial | Participants | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|
| HORIZON | 246 patients | 29% (95% CI 22%-37%) | Not specified | Not specified |
| OCEAN | 495 patients | 33% (95% CI 27%-39%) | 6.8 months (95% CI 5.0-8.5) | 19.8 months (95% CI 15.1-25.6) |
The OCEAN trial demonstrated that this compound plus dexamethasone improved median PFS compared to pomalidomide plus dexamethasone (6.8 months vs. 4.9 months) with a hazard ratio of 0.79 .
Safety Profile
This compound's safety profile was found to be manageable but included risks such as thrombocytopenia, neutropenia, anemia, infections, and potential for secondary malignancies . The FDA initially granted accelerated approval for this compound; however, this approval was revoked due to concerns regarding its efficacy and safety following confirmatory trials that did not demonstrate sufficient clinical benefit .
Q & A
Q. What is the mechanism of action of melphalan flufenamide, and how does it differ from its parent compound, melphalan?
Melphalan flufenamide is a lipophilic dipeptide prodrug designed to exploit elevated aminopeptidase activity in tumor cells. Upon cellular uptake, it is hydrolyzed by intracellular aminopeptidases (e.g., XPNPEP1, RNPEP, DPP3) and esterases, releasing melphalan and para-fluoro-L-phenylalanine. This enzymatic cleavage creates a "virtuous loop" of sustained intracellular melphalan accumulation, leading to irreversible DNA crosslinking and cytotoxicity. Unlike free melphalan, which relies on passive diffusion, melflufen’s lipophilicity enables rapid cellular entry, resulting in a 50-fold higher intracellular alkylator concentration and overcoming resistance mechanisms like DNA repair upregulation (e.g., Ku80) .
Q. What experimental models are used to study this compound’s efficacy and resistance mechanisms?
Preclinical studies utilize:
- In vitro models : MM cell lines (e.g., RPMI-8226, MM.1S) and drug-resistant subclones (e.g., doxorubicin-resistant lines) to assess cytotoxicity (IC50) and synergy with other agents (e.g., dexamethasone, proteasome inhibitors) .
- In vivo models : MM xenograft mouse models (e.g., MM.1S engrafted in CB-17 SCID mice) to evaluate tumor growth inhibition and survival .
- Ex vivo assays : Primary patient-derived MM cells to validate aminopeptidase activity correlations with drug sensitivity .
Q. How does this compound overcome resistance to traditional alkylators like melphalan?
this compound bypasses resistance mechanisms through:
- Rapid intracellular accumulation : High lipophilicity ensures faster uptake than melphalan, evading efflux pumps .
- Irreversible DNA damage : Unlike melphalan, this compound induces rapid γ-H2AX phosphorylation and suppresses Ku80-mediated DNA repair, preventing resistance .
- Synergy with dexamethasone : Co-administration enhances apoptosis in melphalan-resistant cells by modulating pro-survival pathways .
Advanced Research Questions
Q. How do contradictory clinical trial outcomes (e.g., HORIZON vs. OCEAN trials) inform this compound’s clinical utility?
The Phase II HORIZON trial (NCT02963493) reported a 29% overall response rate (ORR) in triple-class refractory MM patients, supporting FDA accelerated approval . However, the Phase III OCEAN trial (NCT03151811) showed increased mortality in the this compound arm vs. pomalidomide, leading to FDA withdrawal . Key methodological differences:
- Patient selection : OCEAN included less heavily pretreated patients (2–4 prior lines vs. HORIZON’s median 5 prior lines), potentially diluting efficacy in a less refractory population .
- Trial design : OCEAN’s head-to-head comparison with pomalidomide, a standard-of-care agent, highlighted this compound’s narrower therapeutic index .
Q. What methodological strategies optimize this compound’s combination with other anti-myeloma agents?
- Sequential dosing : Pre-treatment with doxorubicin upregulates aminopeptidase expression, enhancing this compound activation .
- Pharmacokinetic modeling : Adjusting infusion timing (e.g., 30-minute IV) to align with melphalan’s delayed plasma peak (5–15 minutes post-infusion) .
- Triplet regimens : Combining this compound with daratumumab or bortezomib in Phase I/II trials improved ORR (70%) and PFS (11.5 months) by targeting complementary pathways .
Q. How can researchers address this compound’s pharmacokinetic challenges, such as rapid plasma clearance?
- Enzyme co-administration : Aminopeptidase inhibitors (e.g., bestatin) in preclinical models modulate intracellular drug retention .
- Dose fractionation : Shorter intervals (e.g., weekly dosing in renal-impaired cohorts) to maintain therapeutic exposure while mitigating hematologic toxicity .
- Prodrug optimization : Structural modifications (e.g., C/N-terminal dipeptide variations) to enhance metabolic stability without compromising lipophilicity .
Q. What biomarkers predict this compound sensitivity in heterogeneous MM populations?
- Aminopeptidase profiling : Quantify XPNPEP1, RNPEP, and DPP3 expression via qPCR or flow cytometry to identify enzyme-high subgroups .
- Functional assays : Measure intracellular melphalan accumulation using LC-MS/MS in patient-derived cells .
- Genomic signatures : Correlate CD13 (ANPEP) overexpression with poor survival in osteosarcoma and MM models .
Q. How can toxicity (e.g., myelosuppression) be balanced with efficacy in trial design?
- Adaptive dosing : Phase I trials used 28-day cycles (vs. 21-day) to allow hematologic recovery, reducing grade 3/4 thrombocytopenia (58% to 38%) .
- Patient stratification : Exclude those with baseline cytopenias or prior alkylator exposure to minimize cumulative toxicity .
- Supportive care : Prophylactic G-CSF and thrombopoietin agonists in high-risk cohorts .
Q. What experimental approaches address tumor heterogeneity in aminopeptidase activity?
- Single-cell sequencing : Identify subclonal aminopeptidase expression patterns in MM bone marrow samples .
- 3D co-culture models : Simulate stromal interactions that modulate enzyme activity in the tumor microenvironment .
- Peptidase inhibition screens : Test combinations with broad-spectrum inhibitors (e.g., actinonin) to bypass enzyme-low resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
